N-methyl-1-(thian-4-yl)methanamine
Overview
Description
“N-methyl-1-(thian-4-yl)methanamine” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular formula of “N-methyl-1-(thian-4-yl)methanamine” is C7H15NS . The molecular weight is 145.27 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-methyl-1-(thian-4-yl)methanamine” are not well-documented. The molecular weight is 145.27 g/mol and the molecular formula is C7H15NS .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Researchers have synthesized and characterized various novel compounds involving structures similar to N-methyl-1-(thian-4-yl)methanamine, indicating its relevance in the development of new materials and chemical entities. For example, Zhai Zhi-we reported on the synthesis and characterization of a novel 1,3-Dithiolane Compound, showcasing its structural properties through NMR and X-ray diffraction analyses, indicating potential applications in materials science and organic synthesis (Zhai Zhi-we, 2014).
Applications in Drug Discovery and Biochemistry
Compounds related to N-methyl-1-(thian-4-yl)methanamine have been explored for their potential in drug discovery and biochemical research. For instance, the study of hexahydro-2H-thieno[2,3-c]pyrrole derivatives as low molecular weight polar scaffolds in the search for new drugs illustrates the compound's relevance in medicinal chemistry. These scaffolds could be utilized to generate libraries of 3D-shaped molecules for drug discovery (Vladimir S. Yarmolchuk et al., 2011).
Antimicrobial Activities
The synthesis and evaluation of antimicrobial activities of quinoline derivatives carrying 1,2,3-triazole moiety, derived from similar chemical structures, indicate the potential of such compounds in developing new antibacterial and antifungal agents. Preliminary screening showed that most of these compounds demonstrated moderate to very good antibacterial and antifungal activities (K D Thomas et al., 2010).
Environmental and Material Science Applications
Research into the utilization of N-methyl compounds for growth and methane formation by Methanosarcina barkeri highlights the environmental significance of these compounds. This study suggests potential applications in biotechnology and environmental science, particularly in biogas production and understanding microbial metabolism (H. Hippe et al., 1979).
Photophysical Properties and Imaging
Studies on the photophysical properties of complexes involving similar structures have revealed applications in cellular imaging and photocytotoxicity, demonstrating the versatility of these compounds in bioimaging and therapeutic contexts. For example, Iron(III) catecholates studies have shown unprecedented photocytotoxicity in red light, suggesting potential applications in light-based therapies (Uttara Basu et al., 2014).
properties
IUPAC Name |
N-methyl-1-(thian-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-8-6-7-2-4-9-5-3-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKJBESBCAZWPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCSCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640348 | |
Record name | N-Methyl-1-(thian-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(thian-4-yl)methanamine | |
CAS RN |
950603-22-2 | |
Record name | N-Methyl-1-(thian-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[(thian-4-yl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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